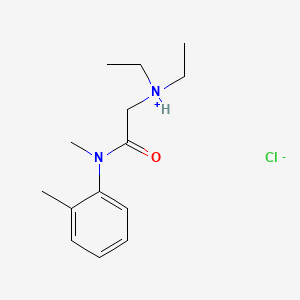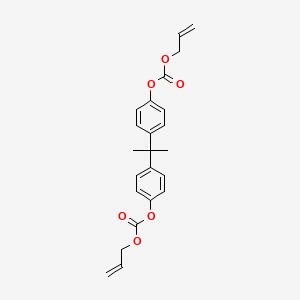
Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester is a complex organic compound with the molecular formula C23H24O6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester typically involves the reaction of phenolic compounds with carbonic acid derivatives. One common method includes the esterification of bisphenol A with allyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may employ reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols .
Applications De Recherche Scientifique
Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism of action of Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The ester functional groups play a crucial role in its reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A: A related compound with similar structural features but different functional groups.
Carbonic acid, C,C’-[(1-methylethylidene)di-4,1-phenylene] C,C’-bis(1,1-dimethylethyl) ester: Another ester derivative with distinct properties.
Uniqueness
Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester stands out due to its unique combination of ester and phenylene groups, which confer specific reactivity and application potential .
Propriétés
Numéro CAS |
84000-75-9 |
|---|---|
Formule moléculaire |
C23H24O6 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
[4-[2-(4-prop-2-enoxycarbonyloxyphenyl)propan-2-yl]phenyl] prop-2-enyl carbonate |
InChI |
InChI=1S/C23H24O6/c1-5-15-26-21(24)28-19-11-7-17(8-12-19)23(3,4)18-9-13-20(14-10-18)29-22(25)27-16-6-2/h5-14H,1-2,15-16H2,3-4H3 |
Clé InChI |
SZYLPVRUCVUHGB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)OC(=O)OCC=C)C2=CC=C(C=C2)OC(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


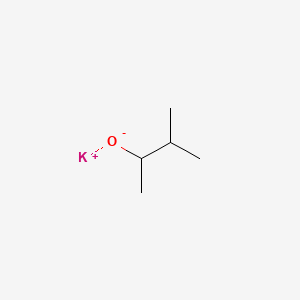
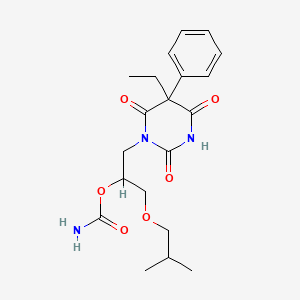
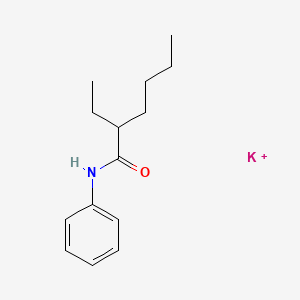
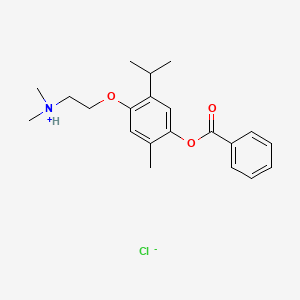
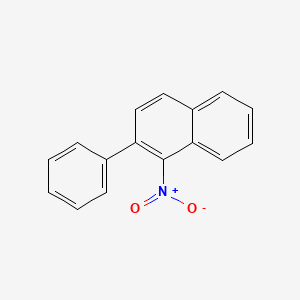
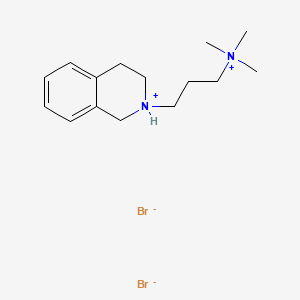
![N-[2-(N''-Nitrocarbamimidamido)ethyl]acetamide](/img/structure/B13771617.png)
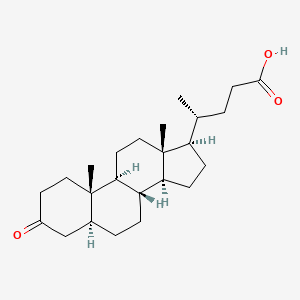
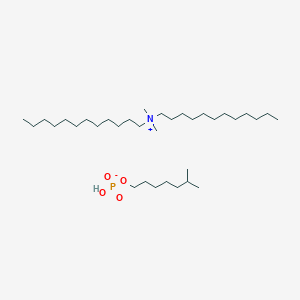
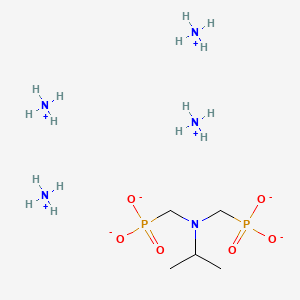
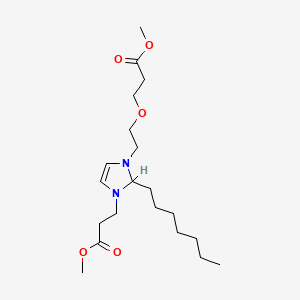
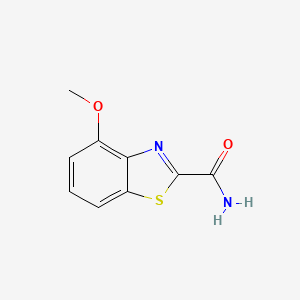
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13771672.png)
